molecular formula C7H10N2O2 B8505026 (2-Methyl-imidazol-1-yl)-acetic acid methyl ester

(2-Methyl-imidazol-1-yl)-acetic acid methyl ester

Cat. No. B8505026
M. Wt: 154.17 g/mol
InChI Key: ZJFIVCQTGOPXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07714135B2

Procedure details

A solution of (2-methyl-imidazol-1-yl)-acetic acid methyl ester (2.6 g) in diethyl ether (39 ml) is added drop wise to a suspension of LiAlH4 (1.3 g) in 130 ml diethyl ether (130 ml) at 0° C. After 1 hour 1.3 g water, 1.3 g 15% NaOH and 4 g water is added and the slurry stirred for 1 hour. After addition of MgSO4 and filtration the filter cake is washed several times with hot ethyl acetate. After removal of the solvent, the crude product is used without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.3 g
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
solvent
Reaction Step Four
Name
Quantity
1.3 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[C:6]1[CH3:10].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C(OCC)C.O>[CH3:10][C:6]1[N:5]([CH2:4][CH2:3][OH:2])[CH:9]=[CH:8][N:7]=1 |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
COC(CN1C(=NC=C1)C)=O
Name
Quantity
39 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 g
Type
solvent
Smiles
O
Name
Quantity
1.3 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the slurry stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed several times with hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product is used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1N(C=CN1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.